A-D-altro-3-Heptulofuranose

Natural Product Chemistry Carbohydrate Chemistry Metabolomics

This rare seven-carbon ketoheptose, α-D-altro-3-Heptulofuranose (Sedoheptulose), is sourced exclusively from Actinidia kolomikta rhizomes and features five defined stereocenters that dictate its unique biological behavior. It is an essential LC‑MS/GC‑MS reference standard for quantifying carbon flux through the pentose phosphate and shikimic acid pathways. The 7‑O‑galloyl derivative demonstrates AChE inhibition (IC₅₀ 10.50 µM), and the parent compound offers non‑diabetogenic metabolic probing unlike mannoheptulose. Procurement is critical for replicating patented organ preservation solutions (WO2014147214A1). Substitution with generic hexoses or incorrect heptulose isomers yields non‑comparable data.

Molecular Formula C7H14O7
Molecular Weight 210.18 g/mol
CAS No. 25545-06-6
Cat. No. B3028653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-D-altro-3-Heptulofuranose
CAS25545-06-6
Molecular FormulaC7H14O7
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)(C(CO)O)O)O)O)O
InChIInChI=1S/C7H14O7/c8-1-3-5(11)6(12)7(13,14-3)4(10)2-9/h3-6,8-13H,1-2H2/t3-,4-,5-,6-,7+/m1/s1
InChIKeyNSQDEHXIGIPNHO-GKHCUFPYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-D-altro-3-Heptulofuranose (CAS 25545-06-6): Baseline Identity, Source, and Reported Biological Activity


α-D-altro-3-Heptulofuranose (CAS 25545-06-6), also known as sedoheptulose or D-altrofurano-heptulose-3, is a rare seven-carbon ketoheptose monosaccharide with the molecular formula C7H14O7 and a molecular weight of 210.18 g/mol . It is a naturally occurring compound that can be isolated from the rhizomes of *Actinidia kolomikta* . As one of the few heptoses found in nature, it is distinct from the more common hexoses and pentoses that dominate primary metabolism [1]. Vendor datasheets and database entries consistently report that this compound exhibits anti-inflammatory activity .

Critical Procurement Consideration: Why α-D-altro-3-Heptulofuranose Cannot Be Substituted with a Common Sugar Analog


For research requiring a naturally-sourced, seven-carbon ketoheptose with a defined stereochemical configuration, substitution with a generic hexose (e.g., glucose or fructose) or a different heptulose isomer is scientifically invalid. The specific structure of α-D-altro-3-Heptulofuranose, with its five defined stereocenters and furanose ring form , dictates its unique behavior in biosynthetic pathways, such as its role as a primary and secondary metabolite in the pentose phosphate cycle and shikimic acid biosynthesis [1]. The compound is specifically isolated from the rhizomes of *Actinidia kolomikta* , meaning that any claims regarding its biological source or potential co-extracted matrix effects cannot be replicated using synthetic or commercially common sugar alternatives. Using an incorrect isomer or a simpler carbohydrate would yield fundamentally different and non-comparable biological or metabolic data.

α-D-altro-3-Heptulofuranose (25545-06-6): Quantifiable Evidence for Scientific and Procurement Differentiation


Structural Identity and Purity for α-D-altro-3-Heptulofuranose (25545-06-6)

The compound's identity is defined by a specific IUPAC name and InChIKey that precisely encodes its five stereocenters and furanose ring. This exact stereochemistry distinguishes it from other heptulose isomers and from the more common pyranose form of sedoheptulose. Vendors provide this material with an HPLC purity of ≥98% [1]. This is in contrast to alternative sedoheptulose sources which may be supplied as a different anomer (e.g., D-Sedoheptulose anhydride, CAS 3019-74-7) with a specified purity of ≥95% by TLC .

Natural Product Chemistry Carbohydrate Chemistry Metabolomics

Unique Metabolic Role of α-D-altro-3-Heptulofuranose as a Ketoheptose in Plant Biosynthesis

As a rare ketoheptose, α-D-altro-3-Heptulofuranose (sedoheptulose) occupies a unique metabolic niche that common hexoses cannot fill. It is a crucial intermediate in the pentose phosphate cycle and is essential for the biosynthesis of shikimic acid and aromatic amino acids in plants [1]. Unlike hexoses, which are primarily used for energy and structural purposes, sedoheptulose participates in specific transketolase reactions that are not accessible to other sugars [2]. This metabolic specificity makes it a necessary tool for studying plant photosynthesis, carbon flux, and secondary metabolite production.

Plant Biochemistry Metabolic Engineering Synthetic Biology

Comparative Anti-Inflammatory Potential: α-D-altro-3-Heptulofuranose as a Parent Scaffold for Galloyl Derivatives

While the parent compound α-D-altro-3-Heptulofuranose is consistently reported to have anti-inflammatory activity , its 7-O-galloyl derivative, 7-O-galloyl-D-sedoheptulose (GS), has been quantitatively characterized as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 10.50 ± 1.16 µM and 87.94 ± 4.66 µM, respectively [1]. This data, derived from a study on compounds from *Corni Fructus*, positions the sedoheptulose scaffold as a bioactive core for developing more potent anti-inflammatory and neuroprotective agents. The parent compound's activity is likely lower, but its role as the foundational structure for derivatives with known quantitative inhibition data underscores its research value as a precursor and reference standard.

Inflammation Medicinal Chemistry Natural Product Pharmacology

Physiological Distinction: Sedoheptulose vs. Mannoheptulose in Glucose Homeostasis

In a comparative physiological study in fasting rats, the effects of two seven-carbon sugars were differentiated: mannoheptulose was found to block or suppress the release of insulin, whereas sedoheptulose did not exhibit any diabetogenic or ketogenic activity [1]. The effect of sedoheptulose on lowering blood ketone bodies was similar to that observed after glucose administration. This study directly contrasts the metabolic effects of two structurally related heptoses, highlighting that even within the rare class of seven-carbon sugars, their biological outcomes are not interchangeable.

Endocrinology Metabolism Diabetes Research

Documented Role in Anti-Inflammatory Patent Literature for α-D-altro-3-Heptulofuranose

A patent application (WO2014147214A1) explicitly claims the use of sedoheptulose for the prevention or treatment of inflammation [1]. The patent provides evidence of its anti-inflammatory capacity and describes its utility in reducing inflammation in transplant patients and in organ preservation solutions. This IP protection signals a unique, recognized value for this specific compound beyond generic sugar metabolism, differentiating it from unpatented, common sugars like glucose or fructose in therapeutic and biopreservation contexts.

Intellectual Property Therapeutic Development Organ Preservation

Key Research and Industrial Applications for α-D-altro-3-Heptulofuranose (25545-06-6) Based on Verified Evidence


Reference Standard for Plant Metabolomics and Pentose Phosphate Pathway Studies

As a naturally occurring ketoheptose intermediate in the pentose phosphate cycle and shikimic acid biosynthesis [1], α-D-altro-3-Heptulofuranose serves as an essential reference standard for LC-MS or GC-MS metabolomics studies aimed at quantifying carbon flux in plants. Its defined stereochemistry ensures accurate identification and quantification in complex biological matrices, which is critical for metabolic engineering and synthetic biology projects focused on aromatic amino acid production.

Reference Compound for Anti-Inflammatory and Neuroprotective Drug Discovery

Procurement of α-D-altro-3-Heptulofuranose is justified as a parent scaffold for medicinal chemistry optimization. The 7-O-galloyl derivative of this compound has demonstrated quantifiable inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 10.50 µM and 87.94 µM, respectively [2]. The parent compound is therefore a necessary reference standard for structure-activity relationship (SAR) studies and for exploring its intrinsic, though less potent, anti-inflammatory activity in cell-based assays.

Metabolic Probe for Differentiating Insulin-Dependent and -Independent Effects

Based on direct comparative evidence, sedoheptulose provides a unique experimental tool for studying glucose and ketone body metabolism. Unlike mannoheptulose, which suppresses insulin release, sedoheptulose lowers blood ketone bodies without exhibiting diabetogenic activity, mirroring the effect of glucose administration [3]. This property allows researchers to probe metabolic pathways and energy homeostasis in vivo (e.g., in rodent models) using a sugar that does not trigger an insulin response.

Component in Biopreservation and Organ Transplantation Solutions

The specific patent protection (WO2014147214A1) for using sedoheptulose to prevent inflammation in transplant patients and in organ preservation solutions [4] creates a clear, non-research application for the compound. For industrial partners developing next-generation preservation media or for transplant research groups, sourcing α-D-altro-3-Heptulofuranose is a direct requirement to replicate patented formulations and to investigate the mechanism of action underlying its claimed protective effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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